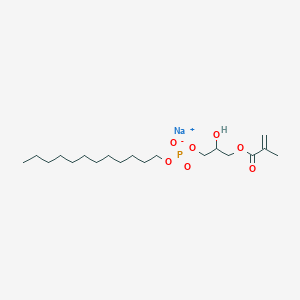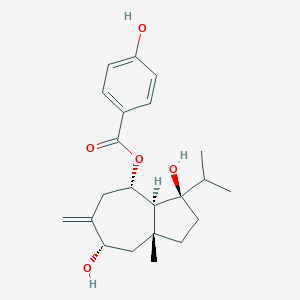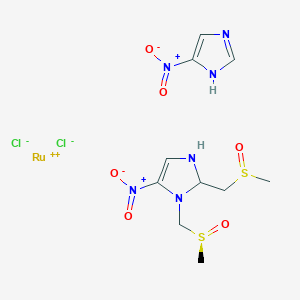
methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate
Vue d'ensemble
Description
Synthesis Analysis
Research has explored various synthetic routes and analogs of methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate and related compounds. Coutts and Malicky (1973) described the synthesis of a series of 4-substituted 1-(2,5-dimethoxyphenyl)-2-aminopropanes, analogs of known hallucinogens, highlighting synthetic strategies relevant to the compound of interest (Coutts & Malicky, 1973). Additionally, Selič et al. (1997) discussed the synthesis of heterocyclic systems using related compounds, providing insight into the synthetic versatility and potential transformations (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
The molecular structure of methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate and its analogs has been a subject of investigation, with studies examining the conformation and crystallographic characteristics of similar compounds. Gebreslasie, Jacobsen, and Görbitz (2011) analyzed the crystal structure of a related compound, revealing insights into its molecular conformation and the implications for the compound of interest (Gebreslasie, Jacobsen, & Görbitz, 2011).
Chemical Reactions and Properties
The reactivity and chemical properties of methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate have been explored through various reactions and transformations. Strah and Stanovnik (1997) detailed the reactions with heteroarylhydrazines, highlighting the compound's reactivity and potential for forming diverse heterocyclic systems (Strah & Stanovnik, 1997).
Physical Properties Analysis
The physical properties of methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate, such as crystal growth and polymorphism, have been subjects of research. Périgaud and Nicolau (1986) reported on the growth of single crystals for a structurally similar compound, providing insights into the physical characterization and crystallographic properties relevant to the compound of interest (Périgaud & Nicolau, 1986).
Chemical Properties Analysis
Investigations into the chemical properties of methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate focus on its functional groups, reactivity, and potential for forming derivatives and complexes. Basu Baul et al. (2009) studied amino acetate functionalized Schiff base organotin(IV) complexes, shedding light on the compound's chemical behavior and interactions, relevant to understanding its chemical properties (Basu Baul, Basu, Vos, & Linden, 2009).
Safety And Hazards
The safety data sheet for related compounds like 3,4-Dimethoxyphenethylamine suggests that it may be harmful if swallowed and can cause skin and eye irritation6. It is recommended to use personal protective equipment when handling these chemicals6.
Orientations Futures
The future directions for the study and application of this compound are not explicitly mentioned in the search results. However, the ongoing research into related compounds suggests potential applications in various fields, including pharmaceutical chemistry4.
Please note that this analysis is based on the available information and may not cover all aspects of the compound. For a more detailed and specific analysis, consulting primary scientific literature or a chemical database is recommended.
Propriétés
IUPAC Name |
methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-8(12(14)13(15)18-4)9-5-6-10(16-2)11(7-9)17-3/h5-8,12H,14H2,1-4H3/t8?,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFHYRBEKBBJQE-MYIOLCAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)C(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=C(C=C1)OC)OC)[C@@H](C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,3-Di(propan-2-yl)triaziridin-1-yl]methanol](/img/structure/B11395.png)












![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B11424.png)